Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester

Description

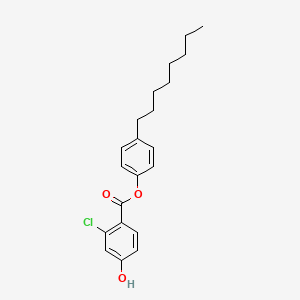

Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester (referred to hereafter as the "target compound") is a chlorinated aromatic ester characterized by a hydroxyl group at position 4, a chlorine atom at position 2 on the benzoic acid core, and an ester linkage to a 4-octylphenyl group. This structural configuration imparts unique physicochemical properties, such as moderate hydrophobicity (due to the octyl chain) and reactivity influenced by the electron-withdrawing chlorine and electron-donating hydroxyl groups.

Properties

CAS No. |

50687-74-6 |

|---|---|

Molecular Formula |

C21H25ClO3 |

Molecular Weight |

360.9 g/mol |

IUPAC Name |

(4-octylphenyl) 2-chloro-4-hydroxybenzoate |

InChI |

InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-8-16-9-12-18(13-10-16)25-21(24)19-14-11-17(23)15-20(19)22/h9-15,23H,2-8H2,1H3 |

InChI Key |

NDURWBNONNSWNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-chloro-4-hydroxybenzoic acid or 2-chloro-4-hydroxybenzophenone.

Reduction: Formation of 2-chloro-4-hydroxybenzyl alcohol.

Substitution: Formation of 2-amino-4-hydroxybenzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards these targets. The octylphenyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

2-Chloro-4-[(4-methylbenzoyl)oxy]-4-octylphenyl ester (CAS 50687-59-7)

- Structure : Differs by the addition of a 4-methylbenzoyloxy group at position 4 instead of a hydroxyl group.

- Properties : The methylbenzoyloxy substituent increases steric bulk and may enhance thermal stability compared to the hydroxyl group. Such modifications are common in polymer stabilizers .

- Synthesis: Likely involves esterification of 2-chloro-4-hydroxybenzoic acid with 4-octylphenol, followed by benzoylation.

4-Chloro-4-hydroxyphenyl ester (CAS 73092-79-2)

- Structure : Chlorine at position 4 and hydroxyl at position 4 on the benzoic acid, esterified to a 4-hydroxyphenyl group.

- The Safety Data Sheet (SDS) indicates handling precautions for skin/eye irritation, suggesting moderate toxicity .

Variations in Ester Alkyl Chains

4-Methoxy-4-propylphenyl ester ()

- Structure : Methoxy group at position 4 and a propyl chain on the phenyl ester.

- Properties: The methoxy group enhances electron density on the aromatic ring, increasing resistance to electrophilic substitution. The shorter propyl chain reduces hydrophobicity compared to the octyl group, affecting solubility in non-polar solvents .

4-(Octyloxy)-4-(pentyloxy)phenyl ester (CAS 35607-24-0)

Halogen and Functional Group Modifications

4-Fluorophenyl ester with trans-4-propylcyclohexyl group (CAS 120893-64-3)

- Structure : Fluorine substituent and a trans-4-propylcyclohexyl group on the benzoic acid.

- The cyclohexyl group increases lipophilicity, making it suitable for lipid-rich environments .

Benzylparaben (CAS 94-18-8)

Physicochemical and Toxicological Properties (Comparative Analysis)

Biological Activity

Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester (often referred to as "compound X") is an organic compound with diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on current research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C18H24ClO3

- Molecular Weight: 332.84 g/mol

- CAS Number: 50687-74-6

Chemical Structure:

The compound features a benzoic acid moiety with a chloro and hydroxy group at the ortho position and an octylphenyl group at the para position. This unique structure contributes to its varied biological interactions.

The biological activity of compound X is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to potential anti-inflammatory effects.

- Receptor Modulation: It can act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates that compound X exhibits several pharmacological effects:

- Anti-inflammatory Activity: Studies demonstrate that it reduces inflammation in animal models by inhibiting COX enzymes and decreasing pro-inflammatory cytokine levels.

- Antioxidant Properties: The compound has been shown to scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that compound X possesses antimicrobial properties against various bacterial strains, indicating potential applications in infection control.

Case Studies

-

Anti-inflammatory Effects in Rodent Models:

A study conducted on rodents evaluated the anti-inflammatory effects of compound X. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective inhibition of inflammatory mediators. -

Antimicrobial Efficacy:

In vitro tests revealed that compound X exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema in rodent models | Study A |

| Antioxidant | Scavenging of free radicals | Study B |

| Antimicrobial | Inhibition of bacterial growth | Study C |

| Property | Value |

|---|---|

| Molecular Weight | 332.84 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.